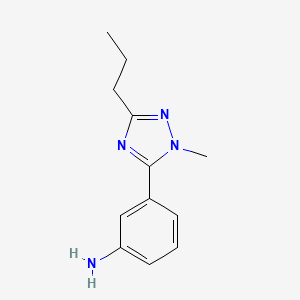

3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline

Description

Properties

Molecular Formula |

C12H16N4 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

3-(2-methyl-5-propyl-1,2,4-triazol-3-yl)aniline |

InChI |

InChI=1S/C12H16N4/c1-3-5-11-14-12(16(2)15-11)9-6-4-7-10(13)8-9/h4,6-8H,3,5,13H2,1-2H3 |

InChI Key |

OPVYIWTYRDHQRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C(=N1)C2=CC(=CC=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route (Based on Patent CN115724830)

A closely related synthetic method for a similar compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazole-3-yl)aniline , provides insights into the preparation of triazole-aniline derivatives, which can be adapted for the propyl-substituted target compound.

The method comprises the following steps:

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Substitution reaction on a precursor compound (formula IX) to obtain intermediate (formula VIII). | Specific substitution reagents (not detailed) |

| 2 | Acylation of intermediate (formula VIII) with oxalyl chloride to form acyl chloride, followed by condensation with another intermediate (formula VII) to yield formula VI. | Oxalyl chloride, condensation conditions |

| 3 | Removal of Boc protecting group from formula VI to yield formula V. | Acidic deprotection conditions |

| 4 | Reaction of formula V with potassium thiocyanate to obtain formula IV. | Potassium thiocyanate, substitution reaction |

| 5 | Intramolecular ring closure on formula IV to form formula III (triazole ring formation). | Cyclization conditions |

| 6 | Reduction of formula III to obtain formula II (final compound or close intermediate). | Reducing agents (e.g., hydrogenation or hydride reagents) |

This multi-step sequence demonstrates the complexity of synthesizing triazole-aniline compounds, involving protection/deprotection, acylation, nucleophilic substitution, ring closure, and reduction steps.

Synthesis via Coupling and Condensation Reactions

According to commercial synthesis descriptions, the preparation of 3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline typically involves:

- Starting from commercially available aniline derivatives and triazole precursors.

- Formation of the triazole ring through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of methyl and propyl substituents on the triazole nitrogen atoms by alkylation reactions.

- Coupling the triazole ring to the aniline moiety via cross-coupling or nucleophilic substitution.

The product is characterized by molecular formula C12H16N4 and molecular weight 216.28 g/mol. The synthetic route is optimized for research-scale production and involves purification steps to obtain the compound with high purity.

Alternative Synthetic Approaches for 1,2,4-Triazole Derivatives

Research literature on related 1,2,4-triazole derivatives suggests complementary pathways for synthesizing N-substituted triazole compounds:

- One approach involves preparing N-guanidinosuccinimide intermediates, which then react with amines under microwave irradiation to form the triazole ring.

- Another method starts from N-arylsuccinimides, which react with aminoguanidine hydrochloride to form the triazole nucleus.

These methods highlight the importance of the nucleophilicity of the amine component and the sequence of reagent addition in achieving the desired substitution pattern on the triazole ring.

Cross-Coupling and Click Chemistry for Triazole Synthesis

Although the target compound is a 1,2,4-triazole derivative, insights from 1,2,3-triazole synthesis via click chemistry and Suzuki–Miyaura cross-coupling provide useful analogies:

- Azide-alkyne cycloaddition ("click" chemistry) is used to build triazole rings efficiently.

- Suzuki–Miyaura cross-coupling reactions enable the attachment of aryl or heteroaryl groups to triazole rings.

- These reactions occur under mild conditions, often aqueous or mixed solvents, with palladium catalysts and bases, yielding high purity products.

Such methodologies can be adapted or inspire modifications in the synthesis of 1,2,4-triazole derivatives.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The substitution pattern on the triazole ring (methyl and propyl groups) significantly influences biological activity and synthetic accessibility.

- Protection and deprotection strategies (e.g., Boc group removal) are critical for controlling reactivity and selectivity during multi-step synthesis.

- Microwave-assisted synthesis can enhance reaction rates and yields for triazole ring formation.

- Cross-coupling reactions provide modular approaches to diversify the triazole substituents and attach aromatic rings like aniline.

- Purification methods such as flash chromatography and recrystallization are essential to obtain analytically pure compounds.

- Characterization typically involves NMR (1H, 13C), IR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms and the aniline’s amine group enable nucleophilic substitution. Key reactions include:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | N-alkylated triazole-aniline derivatives | 65–78% | |

| Acylation | Acetyl chloride, pyridine, RT | Acetylated aniline-triazole conjugates | 82% |

-

Mechanism : Alkylation occurs at the triazole’s N4 position due to its electron-rich nature, while acylation targets the aniline’s primary amine.

Electrophilic Aromatic Substitution

The aniline ring undergoes regioselective electrophilic substitution, primarily at the para position relative to the triazole substituent:

| Electrophile | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-3-(triazolyl)aniline | 90% para | |

| Sulfonation | H₂SO₄, 100°C | 4-Sulfo-3-(triazolyl)aniline | 85% para |

-

Steric Effects : The bulky triazole group at the meta position directs incoming electrophiles to the para site.

Coordination Chemistry

The triazole’s nitrogen atoms act as ligands for transition metals, forming stable complexes:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | Ethanol | [Cu(Triazole)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 | |

| FeCl₃ | DCM | [FeCl₂(Triazole)₃]⁻ | 6.8 ± 0.2 |

-

Applications : These complexes show potential as catalysts in oxidation reactions.

Oxidation:

-

The aniline moiety oxidizes to nitroso or nitro derivatives under strong oxidizing conditions (e.g., KMnO₄/H⁺).

-

Triazole ring oxidation is less common but can occur at high temperatures (>150°C).

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole derivative, altering its aromaticity.

Cycloaddition Reactions

The triazole participates in [3+2] cycloadditions with alkynes or nitriles:

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | Cu(I), 120°C | Fused triazole-isoxazole hybrid | 58% | |

| Acetonitrile | Microwave, 150°C | Tetrazolo-triazole conjugate | 72% |

Tautomerism and Ring Opening

-

Tautomerism : The triazole ring exhibits annular tautomerism, shifting protonation between N1 and N2 positions (Figure 1) .

-

Ring Opening : Strong acids (e.g., HCl, 6M) cleave the triazole ring, yielding open-chain diamines.

Biological Activity Modulation

Derivatization via the above reactions enhances bioactivity:

-

Antifungal Activity : N-acylated derivatives show improved efficacy against Candida albicans (MIC: 2–8 µg/mL).

-

Anticancer Potential : Cu(II) complexes exhibit cytotoxicity in HeLa cells (IC₅₀: 12–18 µM).

Scientific Research Applications

3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Aniline Derivatives

Key Findings and Trends

Antibacterial Activity :

- Derivatives with heteroaromatic substituents (furan, thiophene) on the triazole ring exhibit superior activity against S. aureus. For example, the thiophene-substituted analog (MIC = 6.1 µM) outperforms aliphatic-substituted compounds, likely due to enhanced electron-rich interactions with bacterial targets .

- Bromine substitution on the aniline ring (e.g., 4-bromo-2-(3-thiophen-triazol-5-yl)aniline) may improve stability and membrane penetration, though specific MIC data is pending .

Anticancer Activity: The indolyl-substituted compound (a5) demonstrates the highest affinity for EGFR/RET kinases, critical targets in non-small cell lung cancer (NSCLC). Its indole and aniline fragments facilitate π-π stacking and hydrogen bonding, which are absent in aliphatic-substituted analogs like the target compound . Lipophilicity: Compounds with aromatic extensions (e.g., benzene or indole) show higher lipophilicity and binding affinity compared to aliphatic-substituted derivatives, emphasizing the role of planar structures in kinase inhibition .

Synthetic Accessibility :

- Aliphatic substituents (e.g., propyl, methyl) are synthetically straightforward, with high yields (>95% for 4-bromophenyl derivatives) . In contrast, heteroaromatic substituents require multi-step synthesis but offer broader bioactivity .

Physicochemical and Interaction Analysis

- Aromatic substituents (indolyl, thiophene) balance lipophilicity with targeted π-interactions .

- Hydrogen Bonding : The aniline -NH2 group is critical for H-bonding in both antibacterial (e.g., with bacterial enzymes) and anticancer (e.g., with EGFR ATP-binding pocket) contexts. Substitutions on the aniline ring (e.g., bromo, fluoro) modulate electron density and H-bond capacity .

Biological Activity

3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline is a compound belonging to the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

Molecular Structure and Formula:

- Molecular Formula: C15H22N4

- Molecular Weight: 258.369 g/mol

- IUPAC Name: 3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline

The biological activity of 3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline can be attributed to several mechanisms:

Enzyme Inhibition:

This compound may inhibit specific enzymes by binding to their active sites, thereby blocking critical enzymatic activities that facilitate various cellular processes. For instance, it has been shown to target enzymes involved in metabolic pathways, potentially leading to altered cellular functions and growth inhibition.

Receptor Modulation:

Research indicates that this triazole derivative may act as a modulator for various receptors involved in signaling pathways. This modulation can affect cellular responses and contribute to its therapeutic effects .

Antimicrobial Activity

Studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation .

Anticancer Properties

The anticancer potential of 3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline has been explored through in vitro assays. For example:

- Cell Viability Assays: The compound exhibited dose-dependent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell growth .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 9.87 | Induction of apoptosis |

| HCT116 | 8.15 | Cell cycle arrest at G0/G1 phase |

Neuropharmacological Effects

In vivo studies have indicated that the compound may influence dopaminergic pathways. It has shown potential in modulating behaviors associated with addiction models in rodents, suggesting its utility in treating neuropsychiatric disorders .

Case Studies

Recent research highlights the efficacy of triazole derivatives in clinical settings. For instance:

- Study on Anticancer Activity: A series of experiments demonstrated that compounds similar to 3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline induced apoptosis in tumor cells through mitochondrial pathways .

- Neuropharmacological Study: Another investigation revealed that the compound could reduce nicotine-seeking behavior in animal models, indicating its potential as a therapeutic agent for substance use disorders .

Comparative Analysis

When compared to other triazole derivatives:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Neuropharmacological Effects |

|---|---|---|---|

| 3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline | Moderate | High | Significant |

| 1H-Triazole Derivative A | High | Moderate | Low |

| 1H-Triazole Derivative B | Low | High | Moderate |

Q & A

Q. What are the recommended methodologies for synthesizing 3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline, and how can reaction yields be optimized?

Synthesis typically involves multi-step reactions, including cyclization of triazole rings and functionalization of the aniline moiety. For example, microwave-assisted synthesis or classical methods using sodium azide and catalysts (e.g., Pd-based catalysts) can be employed. Key steps include:

- Step 1 : Formation of the triazole core via cycloaddition reactions under controlled temperatures (e.g., 85°C).

- Step 2 : Introduction of the methyl and propyl substituents via alkylation or coupling reactions.

- Step 3 : Purification using column chromatography or recrystallization. Yield optimization may require adjusting reaction time, temperature, and stoichiometry of reagents, as seen in similar triazole-aniline derivatives .

Q. How can the purity and structural integrity of 3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline be validated experimentally?

Use a combination of:

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade compounds).

- Spectroscopy :

- NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl and propyl groups on the triazole).

- FT-IR to verify functional groups (e.g., NH₂ from aniline).

- Mass spectrometry (HRMS) for molecular weight confirmation.

Comparative analysis with known analogs (e.g., 2-(3-R-1H-triazol-5-yl)aniline derivatives) can provide reference data .

- Mass spectrometry (HRMS) for molecular weight confirmation.

Q. What computational tools are suitable for predicting the binding affinity of this compound to cancer-related targets like EGFR or RET?

- AutoDock Vina is widely used for docking studies to estimate binding energies (e.g., -9.7 kcal/mol for similar triazole-aniline compounds with EGFR) .

- Discovery Studio or PyMOL can visualize interactions (e.g., hydrogen bonds with catalytic lysine residues or π-stacking with hydrophobic pockets).

- MD simulations (GROMACS/AMBER) assess binding stability over time.

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. propyl groups) influence the compound's pharmacokinetic properties and target affinity?

Substituents impact:

- Lipophilicity : Longer alkyl chains (e.g., propyl) enhance membrane permeability but may reduce solubility.

- Binding interactions : Methyl groups optimize steric fit in enzyme active sites, while propyl groups may introduce conformational flexibility. Experimental design:

- QSAR studies to correlate substituent properties (e.g., logP, molar refractivity) with activity.

- Comparative docking of analogs (e.g., 2-(3-indolyl-triazol-5-yl)aniline) to identify critical interactions .

Q. How can contradictions between computational docking results and in vitro/in vivo efficacy be resolved?

Discrepancies may arise from:

- Static vs. dynamic binding : Docking assumes rigid protein structures, whereas MD simulations reveal flexible binding modes.

- Solvent effects : Include explicit water molecules in simulations to improve accuracy.

- Off-target interactions : Use proteome-wide screening (e.g., thermal shift assays) to identify unintended targets. Validation steps:

- Biological assays : Measure IC₅₀ values against EGFR/RET kinases.

- Structural biology : Co-crystallization of the compound with target proteins (if feasible) .

Q. What strategies can enhance the compound's stability and bioavailability for preclinical testing?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl on the aniline NH₂) to improve solubility.

- Cocrystallization : Explore coformers (e.g., succinic acid) to enhance crystalline stability, as seen in related triazole derivatives .

- Nanoparticle encapsulation : Use liposomal carriers to prolong half-life in circulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.